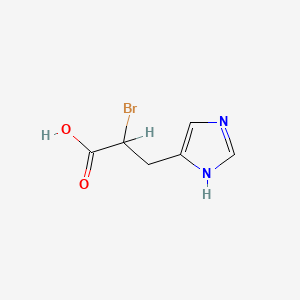

2-Bromo-3-(1h-imidazol-4-yl)propanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Bromo-3-(1h-imidazol-4-yl)propanoic acid, also known as BIPPA, is an organic compound that has seen a surge in popularity in recent years due to its wide range of applications in research and laboratory experiments. BIPPA is a colorless, odorless, non-toxic, and water-soluble compound with a molecular weight of 223.1 g/mol. It is classified as an alpha-amino acid, and is composed of a carboxylic acid group, an amide group, and a bromine atom. The compound is commonly used in a variety of scientific research applications, including as a reagent for the synthesis of bioactive molecules, as a catalyst in organic reactions, and as a building block for organic materials.

Wissenschaftliche Forschungsanwendungen

Synthesis and Derivative Formation

2-Bromo-3-(1h-imidazol-4-yl)propanoic acid and its derivatives have been synthesized through various chemical processes, primarily starting from histidine or related compounds. For instance, the synthesis of 2-bromo-3-(5-imidazolyl)propanol and its Nπ-Me derivative was achieved starting from histidine, highlighting the compound's potential as a building block for further chemical modifications (Maat, Beyerman, & Noordam, 1979). Similarly, derivatives like 3-(1H-imidazol-1-yl)-4H-1-benzothiopyran-4-ones were synthesized from 3-bromo-4H-1-benzothiopyran-4-ones and imidazole, demonstrating the compound's versatility in creating structurally diverse molecules (Cozzi & Pillan, 1988).

Antidepressant Activity

A study conducted on the synthesis of salts and diylidenehydrazides of 2-bromo-1-(thietan-3-yl) imidazole-4,5-dicarboxylic acid aimed to evaluate their antidepressant activities. The synthesized compounds showed significant antidepressant activity after single intraperitoneal injections in male mice, with one of the compounds notably reducing anxiety and decreasing locomotor activity at statistically significant levels (Khaliullin et al., 2017).

Corrosion Inhibition

Amino acid-based imidazolium zwitterions derived from this compound were synthesized and evaluated as corrosion inhibitors for mild steel. These novel inhibitors showed high efficiency, with one derivative achieving up to 96.08% inhibition efficiency. The study highlighted the potential of these compounds in protective coatings and industrial applications to prevent metal corrosion (Srivastava et al., 2017).

Structural Studies

Structural studies of derivatives like bis[2-hydroxy-3-(1H-imidazol-4-yl)propionato]cobalt(II) revealed detailed insights into the molecular geometry and hydrogen-bonding network of these compounds. Such investigations contribute to a deeper understanding of their chemical behavior and potential applications in catalysis or material science (Okabe & Adachi, 1999).

Wirkmechanismus

Target of Action

The primary target of 2-Bromo-3-(1h-imidazol-4-yl)propanoic acid is currently unknown. It’s worth noting that imidazole, a core component of this compound, is known to interact with a broad range of biological targets . Imidazole derivatives have been reported to exhibit various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Mode of Action

The imidazole ring is known to interact with biological targets in various ways, depending on the specific derivative and target .

Biochemical Pathways

Imidazole derivatives are known to affect a wide range of biochemical pathways, depending on the specific derivative and target .

Pharmacokinetics

Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which can influence their absorption and distribution .

Result of Action

Imidazole derivatives are known to have a broad range of effects at the molecular and cellular level, depending on the specific derivative and target .

Eigenschaften

IUPAC Name |

2-bromo-3-(1H-imidazol-5-yl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2O2/c7-5(6(10)11)1-4-2-8-3-9-4/h2-3,5H,1H2,(H,8,9)(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRTWOYOCILXSSX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)CC(C(=O)O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35319-96-1 |

Source

|

| Record name | alpha-Bromo-beta-(5-imidazolyl)propionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035319961 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC240869 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=240869 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octane](/img/structure/B1215124.png)

![(2S,5S,8S,9R,17R,21S,24R,27S)-5-hydroxy-2,9,26-trimethyl-3,19,23,28-tetraoxaoctacyclo[16.9.1.118,27.01,5.02,24.08,17.09,14.021,26]nonacosa-11,14-diene-4,10,22,29-tetrone](/img/structure/B1215128.png)

![3,7,7,11,16,20,20-Heptamethylpentacyclo[13.8.0.03,12.06,11.016,21]tricos-1(23)-ene-8,19-diol](/img/structure/B1215130.png)

![11-Hydroxy-17-(1-hydroxy-1,5-dimethyl-hex-4-enyl)-4,4,8,10,14-pentamethyl-hexadecahydro-cyclopenta[a]phenanthren-3-one](/img/structure/B1215132.png)

![N-tert-butyl-2-[[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio]-N-(phenylmethyl)acetamide](/img/structure/B1215134.png)

![6-ethyl-2,5-dimethyl-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1215136.png)